molecular formula C25H22N4O4 B11111123 (E)-N-(2-(2-(1-benzyl-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-2-methoxybenzamide

(E)-N-(2-(2-(1-benzyl-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-2-methoxybenzamide

Cat. No.: B11111123
M. Wt: 442.5 g/mol
InChI Key: CKUNSQDNADDXDW-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-METHOXYBENZAMIDE typically involves multiple stepsThe final step involves the coupling of the indole derivative with 2-methoxybenzamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole-based compounds .

Mechanism of Action

The mechanism of action of N-({N’-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-METHOXYBENZAMIDE is unique due to its specific structural features, such as the presence of the benzyl group and the methoxybenzamide moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-2-oxoethyl]-2-methoxybenzamide

InChI

InChI=1S/C25H22N4O4/c1-33-21-14-8-6-12-19(21)24(31)26-15-22(30)27-28-23-18-11-5-7-13-20(18)29(25(23)32)16-17-9-3-2-4-10-17/h2-14,32H,15-16H2,1H3,(H,26,31)

InChI Key

CKUNSQDNADDXDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O

Origin of Product

United States

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